molecular formula C27H35NO8 B1239975 Ifenprodil glucuronide CAS No. 66516-92-5

Ifenprodil glucuronide

Cat. No. B1239975
CAS RN: 66516-92-5
M. Wt: 501.6 g/mol
InChI Key: GXHMRNLUBONADM-FGOGJYSLSA-N
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Description

Ifenprodil glucuronide is a metabolite of ifenprodil, a potent GluN2B receptor antagonist used for developing new and selective NMDA receptor antagonists. Ifenprodil's fast biotransformation and poor selectivity for NMDA receptors are its major drawbacks, with glucuronide 7 and 8 being its main metabolites due to the metabolic lability of the phenol structural element (Falck et al., 2014).

Synthesis Analysis

The synthesis of ifenprodil and its glucuronide derivative involves complex biochemical processes, including phase I and phase II metabolism. Ifenprodil's metabolism has been studied through in vitro experiments with rat liver microsomes and in vivo through rat urine analysis, identifying various metabolites including the glucuronide derivatives (Falck et al., 2014).

Molecular Structure Analysis

Ifenprodil binds to the N-terminal leucine/isoleucine/valine-binding protein (LIVBP)-like domain of the NR2B subunit of the NMDA receptor. Several hydrophilic and hydrophobic residues in this domain control ifenprodil inhibition, suggesting a complex molecular interaction mechanism between ifenprodil and the NMDA receptor, which likely extends to its glucuronide derivatives (Perin-Dureau et al., 2002).

Chemical Reactions and Properties

Ifenprodil glucuronide derivatives were synthesized and found to have no effect on platelet aggregation and vasocontraction in vitro, indicating a distinct pharmacological profile from ifenprodil itself. This suggests that the glucuronide derivatives may have different chemical properties and reactions compared to the parent compound (Saitoh et al., 1987).

Physical Properties Analysis

The physical properties of ifenprodil glucuronide derivatives, such as solubility, melting point, and stability, are not directly available in the literature. However, the stability and synthesis of glucuronides in general, including those from ifenprodil, have been studied, indicating that these compounds might have unique physical properties that influence their pharmacokinetic profiles (Dutton, 1959).

Chemical Properties Analysis

The chemical properties of ifenprodil glucuronide, such as reactivity, hydrolysis, and interaction with biological molecules, are inferred from the general behavior of glucuronides. Glucuronides are known for their role in drug metabolism and detoxification, suggesting that ifenprodil glucuronide would also have similar chemical behaviors, contributing to the biotransformation and elimination of ifenprodil (Levvy & Storey, 1949).

Scientific Research Applications

Metabolism Studies

Ifenprodil, an NMDA receptor antagonist, leads to the formation of metabolites including ifenprodil glucuronide. Studies reveal that this glucuronide is a significant in vivo metabolite, providing insights into the metabolic pathways of ifenprodil and aiding the development of more selective NMDA receptor antagonists (Falck, Begrow, Verspohl, & Wünsch, 2014).

Neuroprotective Mechanisms

Ifenprodil is explored for its neuroprotective properties, primarily through its selective antagonism of NMDA receptors containing the NR2B subunit. This selectivity is crucial for therapeutic applications in neurological disorders, including cerebral ischemia and neurodegeneration (Williams, 2001).

Pharmacological Actions

Research indicates that the pharmacological actions of ifenprodil tartrate are due to ifenprodil itself rather than its glucuronide derivative. In vitro studies show that the synthesized ifenprodil glucuronide derivative did not affect platelet aggregation and vasocontraction, contrary to what was expected from ifenprodil tartrate (Saitoh, Manabe, Honda, & Irino, 1987).

Binding Site and Mechanism of Action

The specific binding site of ifenprodil on NMDA receptors is significant for understanding its pharmacological action. Studies combining functional and biochemical analyses identify the N-terminal leucine/isoleucine/valine-binding protein-like domain of the NR2B subunit as crucial for ifenprodil's inhibition, providing a foundation for developing NR2B-selective antagonists (Perin-Dureau, Rachline, Neyton, & Paoletti, 2002).

Excitotoxicity and Neurological Deficits

Ifenprodil's role in mitigating excitotoxicity, particularly in conditions like subarachnoid hemorrhage, is under investigation. Its antagonism of specific NMDA receptors reduces neuronal death and mitigates long-term neurological deficits, suggesting potential therapeutic applications (Sun et al., 2021).

Effects on Glutamate Receptors

Research on ifenprodil's impact on various glutamate receptor subtypes, including its non-competitive antagonism of NMDA receptors and selective inhibition of specific receptor subtypes, is crucial for understanding its broader neuropharmacological implications (McCool & Lovinger, 1995).

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35NO8/c1-16(28-13-11-18(12-14-28)15-17-5-3-2-4-6-17)21(29)19-7-9-20(10-8-19)35-27-24(32)22(30)23(31)25(36-27)26(33)34/h2-10,16,18,21-25,27,29-32H,11-15H2,1H3,(H,33,34)/t16?,21?,22-,23-,24+,25-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHMRNLUBONADM-FGOGJYSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)N3CCC(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)N3CCC(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30985139
Record name 4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30985139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ifenprodil glucuronide

CAS RN

66516-92-5
Record name Ifenprodil glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066516925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenyl hexopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30985139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ifenprodil glucuronide
Reactant of Route 2
Reactant of Route 2
Ifenprodil glucuronide
Reactant of Route 3
Ifenprodil glucuronide
Reactant of Route 4
Ifenprodil glucuronide
Reactant of Route 5
Ifenprodil glucuronide
Reactant of Route 6
Ifenprodil glucuronide

Citations

For This Compound
3
Citations
K SAITOH, T MANABE, H HONDA… - The Japanese Journal of …, 1987 - jstage.jst.go.jp
… It has been supposed that ifenprodil glucuronide derivative, detectable in large amount in … However, a synthesized ifenprodil glucuronide derivative was found to have no effect on …
Number of citations: 4 www.jstage.jst.go.jp
K Saitoh, T Manabe, O Irino - Nihon Yakurigaku zasshi. Folia …, 1988 - europepmc.org
The mode for the manifestation of the inhibitory effect of ifenprodil tartrate on platelet aggregation in vivo and ex vivo was studied in mice and men, respectively. The ifenprodil level in …
Number of citations: 3 europepmc.org
斉藤清, 真辺達男, 入野理 - 日本薬理学雑誌, 1988 - jstage.jst.go.jp
ifenprodil tartrate のマウス in vivo およびヒト ex vivo 血小板凝集抑制作用の発現様式についての研究を行なった. マウスの血漿中 ifenprodil レベルは ifenprodil tartrate 30mg/kg 経口投与 20 分…
Number of citations: 4 www.jstage.jst.go.jp

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